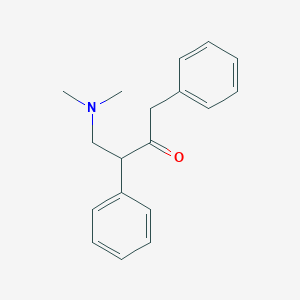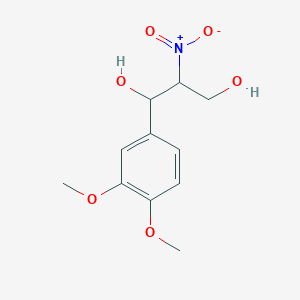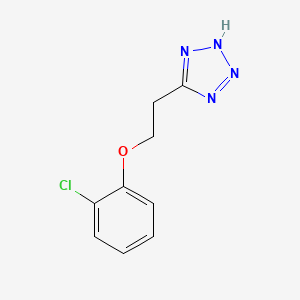
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, featuring a hydroxyl group and three methyl groups, making it a unique ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-2,4,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4,4-trimethylpentanol.
Substitution: Formation of amides and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it versatile in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester
- Valeric acid, 2-hydroxy-4-methyl-, methyl ester
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its physical and chemical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78655-81-9 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-hydroxy-2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6-7,10H,1-5H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
JTDNDDNQCCLINU-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(C)(C)C)O)C(=O)OC |
Kanonische SMILES |
CC(C(C(C)(C)C)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
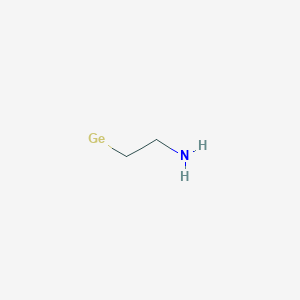
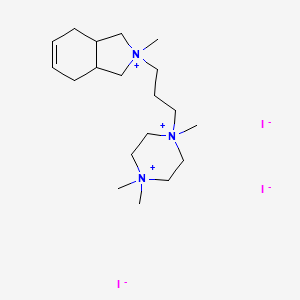

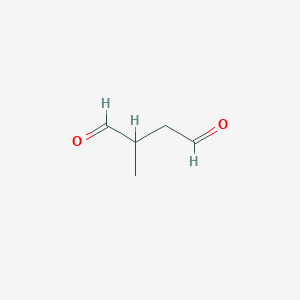

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
